Mono-O-acetylvallaroside
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Overview
Description
Mono-O-acetylvallaroside is a phytochemical compound found in certain medicinal plants. It is known for its potential therapeutic properties and has been the subject of various scientific studies. This compound is part of a larger group of glycosides, which are compounds that consist of a sugar molecule bonded to another functional group via a glycosidic bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-O-acetylvallaroside typically involves the acetylation of vallaroside. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve the extraction of vallaroside from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and concentration steps. The acetylation process is then scaled up using industrial reactors, ensuring that the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Mono-O-acetylvallaroside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Mono-O-acetylvallaroside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. The compound may interact with proteins and enzymes involved in oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Vallaroside: The parent compound from which Mono-O-acetylvallaroside is derived.
Flavones: A group of compounds with similar glycosidic structures and biological activities.
Monoterpenes: Compounds with similar therapeutic properties and applications
Uniqueness
This compound is unique due to its specific acetylation, which may enhance its biological activity and stability compared to its parent compound, vallaroside. This modification can also influence its solubility and bioavailability, making it a valuable compound for further research and development .
Properties
CAS No. |
4356-53-0 |
---|---|
Molecular Formula |
C32H48O9 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27-,28+,29-,30-,31+,32-/m0/s1 |
InChI Key |
UYQMTWMXBKEHJQ-CNJUQUCXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O |
Origin of Product |
United States |
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